molecular formula C15H10BrFN2O B12044893 3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-ol

3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-ol

Cat. No.: B12044893
M. Wt: 333.15 g/mol
InChI Key: DGIFZUIWUVRIGZ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-ol is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of bromine and fluorine atoms attached to phenyl rings, which are further connected to a pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-ol typically involves the reaction of 4-bromobenzaldehyde with 4-fluorophenylhydrazine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol
  • 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ol
  • 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-ol

Uniqueness

3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-ol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. The combination of these halogens in the pyrazole structure can lead to enhanced reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C15H10BrFN2O

Molecular Weight

333.15 g/mol

IUPAC Name

3-(4-bromophenyl)-1-(4-fluorophenyl)pyrazol-4-ol

InChI

InChI=1S/C15H10BrFN2O/c16-11-3-1-10(2-4-11)15-14(20)9-19(18-15)13-7-5-12(17)6-8-13/h1-9,20H

InChI Key

DGIFZUIWUVRIGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2O)C3=CC=C(C=C3)F)Br

Origin of Product

United States

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